molecular formula C7H8FNS B15241945 3-Fluoro-5-(methylthio)aniline CAS No. 1184030-27-0

3-Fluoro-5-(methylthio)aniline

Cat. No.: B15241945
CAS No.: 1184030-27-0
M. Wt: 157.21 g/mol
InChI Key: QHAHSHKRPVZMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(methylthio)aniline: is an organic compound with the molecular formula C7H8FNS It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a fluorine atom at the third position and a methylthio group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3-fluoronitrobenzene, undergoes a series of reactions including reduction and substitution to introduce the methylthio group .

Industrial Production Methods: Industrial production of 3-Fluoro-5-(methylthio)aniline may involve large-scale nitration of fluorobenzene followed by reduction and thiolation steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(methylthio)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-5-(methylthio)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methylthio)aniline involves its interaction with specific molecular targets. The fluorine and methylthio groups influence its reactivity and binding properties. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

  • 3-Fluoro-2-methyl-aniline
  • 3-Fluoro-5-methylaniline
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Comparison: 3-Fluoro-5-(methylthio)aniline is unique due to the presence of both fluorine and methylthio groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

1184030-27-0

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

3-fluoro-5-methylsulfanylaniline

InChI

InChI=1S/C7H8FNS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3

InChI Key

QHAHSHKRPVZMMG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.